molecular formula C20H17N3O3S2 B2786736 N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide CAS No. 920403-25-4

N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide

Cat. No. B2786736
CAS RN: 920403-25-4
M. Wt: 411.49
InChI Key: IRGMDBJODYXMTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the sulfonamide group. The exact structure would depend on the positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of TPN-2S is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins that are involved in cell proliferation and survival. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
TPN-2S has been shown to have various biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, it has also been shown to have anti-inflammatory and anti-oxidant properties. Furthermore, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using TPN-2S in lab experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one of the limitations of using TPN-2S is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of TPN-2S. One potential direction is the development of new analogs of TPN-2S with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of TPN-2S and its potential applications in various fields. Finally, studies are needed to determine the safety and efficacy of TPN-2S in human clinical trials.

Synthesis Methods

The synthesis of TPN-2S involves the reaction of naphthalene-2-sulfonamide with 6-(thiophen-2-yl)pyridazin-3-ol in the presence of a coupling reagent and a base. The resulting product is then treated with 2-chloroethylamine hydrochloride to obtain TPN-2S.

Scientific Research Applications

TPN-2S has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of cancer research. Studies have shown that TPN-2S has anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it.

properties

IUPAC Name

N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-28(25,17-8-7-15-4-1-2-5-16(15)14-17)21-11-12-26-20-10-9-18(22-23-20)19-6-3-13-27-19/h1-10,13-14,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGMDBJODYXMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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